molecular formula C11H14BrNO B14912507 (R)-5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

(R)-5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B14912507
M. Wt: 256.14 g/mol
InChI Key: ADEFXTLULKTKRR-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is a chiral compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 6th position, and a methyl group at the 1st position on the tetrahydroisoquinoline ring. The ®-configuration indicates the specific spatial arrangement of these substituents, which can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Bromination: Introduction of the bromine atom at the 5th position can be achieved through electrophilic bromination of a suitable precursor.

    Methoxylation: The methoxy group at the 6th position is introduced via nucleophilic substitution reactions.

    Methylation: The methyl group at the 1st position is introduced using methylating agents such as methyl iodide.

    Cyclization: Formation of the tetrahydroisoquinoline ring structure through cyclization reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The bromine atom at the 5th position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

®-5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    (S)-5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: The enantiomer of the compound with different spatial arrangement.

    5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: The racemic mixture containing both ®- and (S)-enantiomers.

    6-Methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom at the 5th position.

Uniqueness: The presence of the bromine atom at the 5th position and the ®-configuration confer unique chemical and biological properties to ®-5-Bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, distinguishing it from its analogs and enantiomers.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

(1R)-5-bromo-6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C11H14BrNO/c1-7-8-3-4-10(14-2)11(12)9(8)5-6-13-7/h3-4,7,13H,5-6H2,1-2H3/t7-/m1/s1

InChI Key

ADEFXTLULKTKRR-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1C2=C(CCN1)C(=C(C=C2)OC)Br

Canonical SMILES

CC1C2=C(CCN1)C(=C(C=C2)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.